molecular formula C17H27NO2 B5056953 1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine

1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine

Cat. No.: B5056953
M. Wt: 277.4 g/mol
InChI Key: WBTWIXVQCKNXGD-UHFFFAOYSA-N
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Description

1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, which is further connected to a piperidine ring via a methylene bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine typically involves multiple steps. One common method includes the following steps:

    Formation of the phenyl ring: The starting material, 3-ethoxy-4-methoxybenzaldehyde, undergoes a reaction with an appropriate Grignard reagent to form the corresponding alcohol.

    Formation of the piperidine ring: The alcohol is then subjected to a cyclization reaction with an ethylamine derivative under acidic conditions to form the piperidine ring.

    Final coupling: The intermediate product is then coupled with a suitable alkylating agent to introduce the ethyl group at the 2-position of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylpiperidine
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-propylpiperidine
  • 1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-butylpiperidine

Uniqueness

1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethyl group at the 2-position of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-15-8-6-7-11-18(15)13-14-9-10-16(19-3)17(12-14)20-5-2/h9-10,12,15H,4-8,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTWIXVQCKNXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC(=C(C=C2)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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